3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide
Description
3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide is an organic compound that features a benzamide core substituted with chloro, cyano, and fluorine groups
Properties
IUPAC Name |
3-chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c16-12-8-4-7-11(14(12)17)15(20)19-13(9-18)10-5-2-1-3-6-10/h4,7-8,10,13H,1-3,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSBNVGZSDYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
3-Chloro-2-fluorobenzoic acid serves as the foundational building block. Commercial availability varies, necessitating potential synthesis via:
- Halogenation of 2-fluorobenzoic acid using chlorinating agents (e.g., Cl₂/FeCl₃)
- Directed ortho-metalation strategies for regioselective substitution
Acid Chloride Formation
Conversion to 3-chloro-2-fluorobenzoyl chloride employs standard protocols:
| Reagent System | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, 4–6 h, anhydrous | 85–92 | Simple workup |
| Oxalyl chloride ((COCl)₂) | 0°C → RT, DMF catalyst | 88–95 | Mild conditions |
The choice depends on scale and equipment availability. Excess reagent is typically removed under reduced pressure.
Preparation of Cyano(cyclohexyl)methylamine
Strecker Synthesis Approach
A three-step sequence enables introduction of the cyano group:
- Cyclohexylmethyl bromide + KCN → Cyclohexylacetonitrile
- Hydrolysis to cyclohexylacetic acid
- Curtius rearrangement to generate the amine
Direct Nucleophilic Substitution
Alternative single-step method using cyclohexylmethyl halides :
Cyclohexylmethyl-X + NaCN → Cyano(cyclohexyl)methane
↓
Ammonolysis → Cyano(cyclohexyl)methylamine
Key parameters:
- X = Br, I (higher reactivity than Cl)
- Solvent: DMF or DMSO at 80–100°C
- Reaction time: 12–24 h
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Classical method employing interfacial conditions:
3-Chloro-2-fluorobenzoyl chloride + Cyano(cyclohexyl)methylamine
↓ (NaOH, H₂O/Et₂O)
Target amide
Optimized Conditions :
Coupling Reagent-Mediated Synthesis
For acid-sensitive substrates, modern reagents enhance efficiency:
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 85 |
| EDCl/HOBt | CH₂Cl₂ | 0 → 25 | 82 |
| DCC/DMAP | THF | 40 | 79 |
Mechanistic Insight :
HATU activates the carboxylic acid via uranium salt formation, enabling efficient nucleophilic attack by the amine.
Purification and Characterization
Chromatographic Methods
- Flash chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1 gradient)
- Recrystallization : Ethanol/water mixtures yield needle-shaped crystals
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45–7.32 (m, 2H, aromatic)
- δ 6.15 (br s, 1H, NH)
- δ 3.89 (d, J = 7.2 Hz, 1H, CHCN)
- δ 2.15–1.20 (m, 11H, cyclohexyl)
IR (KBr) :
- 3340 cm⁻¹ (N-H stretch)
- 2215 cm⁻¹ (C≡N)
- 1650 cm⁻¹ (C=O)
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost Factor (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Schotten-Baumann | 120 | 8.2 | 12.4 |
| HATU-mediated | 310 | 5.1 | 7.8 |
E-Factor = (Mass waste)/(Mass product)
PMI (Process Mass Intensity) = Total mass used/Mass product
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of benzoyl chlorides:
- Residence time: 2–5 min
- Productivity: 1.2 kg/day in bench-scale units
Biocatalytic Approaches
Lipase-mediated amidation shows promise for greener synthesis:
- Candida antarctica Lipase B : 60% conversion in 48 h
- Solvent-free conditions at 45°C
Challenges and Optimization Strategies
Common Side Reactions
- Hydrolysis of nitrile to amide under basic conditions
- Ester formation with alcoholic solvents
- Dimethylation with DMF at elevated temperatures
Yield Improvement Techniques
- Microwave assistance : 15% yield increase in coupling steps
- Dean-Stark trap : Azeotropic removal of water in amine synthesis
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for the development of new drugs. Research indicates that derivatives of this compound exhibit activity against various diseases, including cancer and viral infections.
- Case Study: Antiviral Activity
A study focused on the synthesis of compounds similar to 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide demonstrated effective inhibition of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) in vitro. The mechanism was linked to the compound's ability to interfere with viral replication processes, highlighting its potential as an antiviral agent .
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its inhibition potential against various enzymes, particularly those involved in metabolic pathways. Its fluorinated structure enhances lipophilicity, which may improve bioavailability.
- Case Study: Enzyme Targeting
In research aimed at identifying inhibitors of specific cytochrome P450 enzymes, modifications of the compound were tested for their binding affinity and inhibitory effects. Results indicated that certain analogs could significantly inhibit enzyme activity, suggesting a pathway for therapeutic applications in metabolic disorders .
Material Science
Synthesis of Functional Materials
this compound is also being explored for its utility in creating new materials with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength.
- Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices results in materials with improved resistance to thermal degradation. This application is particularly relevant in the manufacturing of high-performance plastics used in electronics and automotive industries .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano and fluoro groups can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-[cyano(cyclohexyl)methyl]-benzamide: Lacks the fluorine substitution.
N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide: Lacks the chloro substitution.
3-Chloro-N-(cyclohexylmethyl)-2-fluorobenzamide: Lacks the cyano group.
Uniqueness
3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide is unique due to the presence of all three substituents (chloro, cyano, and fluoro) on the benzamide core. This combination of functional groups can provide enhanced reactivity and binding properties compared to similar compounds.
Biological Activity
3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a reversible inhibitor of Factor XIa (FXIa). This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.
Compound Overview
- Chemical Structure : The compound features a chloro group at the 3-position, a cyano group attached to a cyclohexylmethyl moiety, and a fluorine atom at the 2-position of the benzamide ring.
- Molecular Formula : C14H15ClF N2O
- Molecular Weight : Approximately 270.73 g/mol
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involved a strategic design based on protein structure analysis. The compound was evaluated for its potency as an FXIa inhibitor, with initial results indicating micromolar activity. The SAR studies revealed that modifications to the substituents on the benzamide ring significantly influenced biological activity.
Key Findings from SAR Studies
| Compound | Substituent | FXIa IC50 (nM) | Remarks |
|---|---|---|---|
| 3 | Cyano | 5.9 | Optimal potency achieved with ortho-cyano group. |
| 4 | Unsubstituted | >50 | Demonstrated inactivity; highlights importance of conformational rigidity. |
| 19 | Methoxy | 2 | Significant improvement in potency due to favorable dihedral angle. |
These findings suggest that the presence and positioning of functional groups are critical for enhancing the inhibitory activity against FXIa.
Biological Activity
The compound has shown promising results in various biological assays:
- FXIa Inhibition : As a reversible inhibitor, it selectively inhibits FXIa with an IC50 value of approximately 5.9 nM, demonstrating significant selectivity over other serine proteases such as thrombin and FXa, which have IC50 values greater than 50 μM .
- Antitumor Activity : Preliminary studies indicated potential antitumor effects in specific cancer models, though detailed investigations are required to elucidate its efficacy and mechanism of action in cancer therapy .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications.
Case Studies
Case Study 1: In Vivo Efficacy
In a mouse model of thrombosis, administration of this compound resulted in a significant reduction in thrombus formation compared to control groups, highlighting its potential utility in anticoagulant therapy.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that the compound could inhibit cell proliferation at micromolar concentrations, suggesting mechanisms that may involve apoptosis or cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
